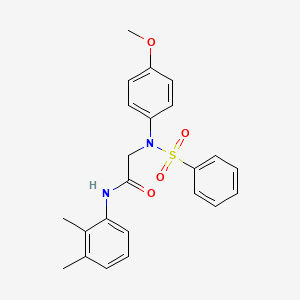![molecular formula C18H26N2O3 B6125342 N-cyclopropyl-3-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6125342.png)
N-cyclopropyl-3-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]propanamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of compounds known as piperidines and has been shown to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-cyclopropyl-3-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]propanamide is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various receptors in the central nervous system, including the GABA and NMDA receptors.
Biochemical and Physiological Effects:
N-cyclopropyl-3-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]propanamide has been shown to exhibit several biochemical and physiological effects. It has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. Additionally, it has been shown to modulate the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclopropyl-3-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]propanamide in lab experiments is its potent pharmacological properties. It exhibits a high degree of selectivity and potency, making it an ideal candidate for studying the mechanisms of action of various drugs and neurotransmitters. However, one of the main limitations of using this compound is its relatively high cost and the difficulty in synthesizing it in large quantities.
Future Directions
There are several future directions that could be pursued in the study of N-cyclopropyl-3-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]propanamide. One potential area of research is the investigation of its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to elucidate the exact mechanisms of action of this compound and to identify potential drug targets for the development of novel therapeutics.
Synthesis Methods
The synthesis of N-cyclopropyl-3-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]propanamide involves several steps, including the reaction of cyclopropylamine with 2,5-dimethylfuroic acid, followed by the addition of piperidine and subsequent cyclization. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-cyclopropyl-3-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]propanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-cyclopropyl-3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-12-10-16(13(2)23-12)18(22)20-9-3-4-14(11-20)5-8-17(21)19-15-6-7-15/h10,14-15H,3-9,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDISRASTBLUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-cyclopentyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6125265.png)
![1-cyclopentyl-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6125270.png)
![1-(3-methoxybenzyl)-6-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6125274.png)
![1-[(5-methyl-2-furyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6125278.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2,2-trimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B6125286.png)


![1-(2-furylmethyl)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B6125319.png)
![(6-methoxy-2-naphthyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6125343.png)
![N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6125345.png)

![2-methoxy-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B6125366.png)

![7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6125378.png)